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D-(+)-Galacturonic acid monohydrate -

D-(+)-Galacturonic acid monohydrate

Catalog Number: EVT-1654429
CAS Number:
Molecular Formula: C6H12O8
Molecular Weight: 212.15 g/mol
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Product Introduction

Overview

D-(+)-Galacturonic acid monohydrate is a naturally occurring sugar acid derived from the polysaccharide pectin, which is predominantly found in the cell walls of plants. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in food science, pharmaceuticals, and biotechnology. The chemical structure of D-(+)-galacturonic acid monohydrate can be represented by the molecular formula C6H10O7H2OC_6H_{10}O_7\cdot H_2O with a molecular weight of approximately 212.15 g/mol .

Source

D-(+)-Galacturonic acid is primarily sourced from pectin-rich plant materials, such as citrus peels and apple pomace. The extraction process involves hydrolyzing pectin to release galacturonic acid, which can then be purified and crystallized into its monohydrate form .

Classification

D-(+)-Galacturonic acid monohydrate belongs to the class of carbohydrates, specifically categorized as a uronic acid. It is a structural component of pectin and is classified under phytochemicals due to its plant-derived origin .

Synthesis Analysis

Methods

The synthesis of D-(+)-galacturonic acid monohydrate typically involves hydrolysis of pectin using acidic or enzymatic methods. The most common technique includes:

  1. Acid Hydrolysis: Pectin is treated with dilute sulfuric acid at elevated temperatures (around 100°C) to break down the glycosidic bonds, releasing D-(+)-galacturonic acid.
  2. Enzymatic Hydrolysis: Enzymes such as pectinase are employed to selectively cleave pectin into its constituent sugars, including D-(+)-galacturonic acid.

Technical Details

The hydrolysis reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the yield of D-(+)-galacturonic acid produced during the process . The purification steps often involve crystallization from aqueous solutions followed by drying to obtain the monohydrate form.

Molecular Structure Analysis

Structure

D-(+)-Galacturonic acid monohydrate has a specific stereochemistry characterized by multiple hydroxyl groups and a carboxylic acid functional group. The structural formula can be depicted as follows:

  • Molecular Formula: C6H10O7H2OC_6H_{10}O_7\cdot H_2O
  • SMILES Notation: O.OC@@HC@@HC@@HC@HC(=O)O
  • InChI: InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1 .

Data

The accurate mass of D-(+)-galacturonic acid monohydrate is 212.0532 g/mol, and it typically exists as a white crystalline solid at room temperature .

Chemical Reactions Analysis

Reactions

D-(+)-Galacturonic acid can undergo various chemical reactions typical of carboxylic acids and alcohols:

  1. Esterification: Reacts with alcohols to form esters, which are important in food chemistry and pharmaceuticals.
  2. Oxidation: Can be oxidized to form galactaric acid when treated with strong oxidizing agents.
  3. Reduction: Can be reduced to produce galactitol under specific conditions.

Technical Details

These reactions are often utilized in synthetic organic chemistry for producing derivatives that have enhanced solubility or bioactivity .

Mechanism of Action

Process

The biological activity of D-(+)-galacturonic acid is primarily attributed to its role in cell wall structure and function in plants. It contributes to:

  • Cell Wall Integrity: Strengthens plant cell walls through cross-linking with other polysaccharides.
  • Biological Signaling: Acts as a signaling molecule in plant defense mechanisms against pathogens.

Data

Research indicates that D-(+)-galacturonic acid may also play roles in human health, including potential prebiotic effects that promote gut health by stimulating beneficial bacteria growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 150°C (decomposes)

Chemical Properties

  • pH: Typically acidic due to the presence of carboxylic groups
  • Stability: Stable under normal conditions but may degrade under extreme heat or prolonged exposure to light.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and HPLC for purity assessment .

Applications

D-(+)-Galacturonic acid monohydrate has diverse applications across various fields:

  1. Food Industry: Used as a gelling agent and stabilizer in jams and jellies due to its ability to form gels with sugars.
  2. Pharmaceuticals: Utilized in drug formulation for controlled release systems.
  3. Biotechnology: Acts as a substrate for microbial fermentation processes aimed at producing bioactive compounds.
Biosynthetic Pathways and Precursor Utilization

Microbial Biosynthesis of Galacturonic Acid Derivatives

Microorganisms employ specialized catabolic pathways to convert D-galacturonic acid (GalA) into energy and metabolic intermediates. The isomerase pathway—first characterized in Escherichia coli—dominates bacterial GalA metabolism. This pathway involves four key enzymatic steps: (1) Uronate isomerase (UxaC) converts GalA to D-tagaturonate; (2) Tagaturonate reductase (UxaB) reduces it to L-altronate; (3) Altronate dehydratase (UxaA) forms 2-keto-3-deoxy-D-gluconate (KDG); (4) KDG kinase (KdgK) and aldolase (KdgA) yield pyruvate and glyceraldehyde-3-phosphate. This pathway generates 1 ATP per GalA molecule but suffers from redox cofactor imbalances, limiting fermentation products primarily to acetate [2] [8].

Fungi utilize a non-phosphorylative route with distinct redox reactions. Botrytis cinerea employs two parallel reduction systems:

  • Galacturonate reductase (GAR): Bcgar1 and Bcgar2 genes reduce GalA to L-galactonate
  • Dehydratase (LGD): L-galactonate dehydratase (Bclgd1) forms 2-keto-3-deoxy-L-galactonate
  • Aldolase (LGA): Bclga1 cleaves it to pyruvate and L-glyceraldehyde [5]

Rhodosporidium toruloides optimizes this pathway with exceptionally high enzyme velocities (up to 5-fold greater than Aspergillus species), enabling growth rates on GalA comparable to glucose [9].

Table 1: Microbial GalA Catabolic Pathways

Pathway TypeKey EnzymesOrganismsATP YieldDominant Products
Isomerase (Entner-Doudoroff)UxaC, UxaB, UxaA, KdgK, KdgAEscherichia coli, Lactobacillus spp.+1 ATPAcetate, CO₂
Non-phosphorylativeGAR, LGD, LGABotrytis cinerea, Aspergillus niger0 ATPGlycerol, Lactate
Novel phosphoketolaseMannonate kinase, 6-phosphomannonate 2-epimeraseLactobacillus suebicus+1 ATPLactate, Acetate

A revolutionary pathway was discovered in Lactobacillus suebicus, where mannonate kinase phosphorylates mannonate (from the isomerase pathway) to 6-phosphomannonate. 6-Phosphomannonate 2-epimerase then converts it to 6-phosphogluconate, entering the phosphoketolase pathway. This hybrid route enables redox-cofactor-neutral fermentation with equimolar lactate/acetate production—overcoming a major constraint of traditional pathways [8].

Enzymatic Conversion of Polysaccharide Precursors in Plant Cell Walls

In plants, GalA biosynthesis centers on UDP-sugar interconversion. The pathway initiates with UDP-glucose dehydrogenase (UGD) oxidizing UDP-glucose to UDP-glucuronic acid (UDP-GlcA). UDP-GlcA 4-epimerase (UGlcAE) then epimerizes UDP-GlcA to UDP-galacturonic acid (UDP-GalA), the universal precursor for pectin synthesis. Arabidopsis contains six UGlcAE isoforms, with AtUGlcAE1 being biochemically characterized:

  • Kinetics: Km = 720 µM for UDP-GlcA, optimal pH 7.5
  • Structure: N-terminal transmembrane domain and conserved C-terminal catalytic domain
  • Regulation: Inhibited by UDP-xylose (UDP-Xyl) and UDP-arabinose (UDP-Ara), suggesting feedback control of pectin biosynthesis [3]

Table 2: Key Enzymes in Plant UDP-GalA Biosynthesis

EnzymeEC NumberReactionInhibitorspH Optimum
UDP-glucose dehydrogenase1.1.1.22UDP-glucose + 2NAD⁺ → UDP-GlcA + 2NADHNone reported8.0–9.0
UDP-GlcA 4-epimerase (AtUGlcAE1)5.1.3.-UDP-GlcA ⇌ UDP-GalAUDP-Xyl, UDP-Ara7.5

The Arabidopsis UGlcAE gene family encodes type-II membrane proteins with a cytosolic stem domain. Heterologous expression in E. coli required truncation of the transmembrane domain (AtUGlcAE1Δ1–64) to achieve soluble, active enzyme. This 43-kDa protein functions as a dimer (88 kDa) and exhibits thermotolerance (activity up to 55°C) [3]. Pectin—comprising >70% GalA residues—is degraded by microbial pectinases during biomass deconstruction. Enzymatic hydrolysis targets the α-1,4-glycosidic bonds between GalA units, with efficiency influenced by cell wall compactness. Confocal microscopy studies reveal enzymatic deconstruction primarily reduces cell wall volume rather than surface area, correlating with cellulose conversion rates [6].

Genetic Engineering of Microbial Hosts for Enhanced Galacturonic Acid Production

Metabolic engineering efforts focus on optimizing GalA uptake, pathway efficiency, and product diversification:

  • Transporter Engineering:Saccharomyces cerevisiae (naturally incapable of GalA catabolism) was engineered with Aspergillus niger’s gatA gene, enabling efficient GalA uptake. Combined with Pseudomonas syringae’s uronate dehydrogenase (udh), this yielded 8 g/L mucic acid from GalA [4].

  • Pathway Modularization:In Escherichia coli, deleting uxaC (uronate isomerase) and garD (galactarate dehydrogenase) blocked native metabolism. Expressing Agrobacterium tumefaciensudh redirected flux to mucic acid, achieving 10.3 g/L titer [4]. Filamentous fungi like Trichoderma reesei required only gar1 (GalA reductase) deletion to accumulate mucic acid at 25 g/L in fed-batch reactors [4] [9].

  • Non-conventional Yeasts:Rhodosporidium toruloides employs a native non-phosphorylative pathway with exceptional kinetics. Quantitative proteomics identified a novel transcription factor (RTO4_12960) essential for GalA metabolism. RB-TDNA-seq fitness analysis revealed that glycerol catabolism genes are critical for efficient GalA utilization [9].

Table 3: Metabolic Engineering Strategies for GalA Utilization

Host OrganismEngineering TargetProductTiter (g/L)Key Genetic Modifications
Saccharomyces cerevisiaeGalA transport & oxidationMucic acid8.0gatA (transporter) + udh (oxidase)
Escherichia coliBlock isomerase pathwayMucic acid10.3ΔuxaC ΔgarD + udh expression
Trichoderma reeseiDisrupt GalA reductaseMucic acid25.0Δgar1 + udh expression, fed-batch pH 4.0
Lactobacillus suebicusNovel phosphoketolase pathwayLactate/AcetateEquimolarNative pathway exploitation

Future directions include dynamic pathway regulation to balance cofactors and enzyme fusion strategies to channel intermediates. The discovery of hybrid pathways in L. suebicus offers templates for designing redox-neutral fermentation [8]. Basidiomycetes like R. toruloides demonstrate that native high-efficiency pathways may outperform engineered systems in industrial pectin waste valorization [9].

Compounds Mentioned

Properties

Product Name

D-(+)-Galacturonic acid monohydrate

IUPAC Name

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1

InChI Key

BGHPCEJXDOGRGW-KSSASCOMSA-N

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O.O

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O

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